3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Overview
Description
3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound features a unique structure that includes a hydroxyl group, a methyl group, and a carbonitrile group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their presence in various natural products and synthetic compounds with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the Pomeranz–Fritsch–Bobbitt cyclization, which is used to construct the tetrahydroisoquinoline core . This method involves the reaction of benzylamines with halo acetophenones under acidic conditions to form the desired tetrahydroisoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or selenium dioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes . The compound’s structure allows it to bind to various biological targets, exerting its effects through multiple pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: A related compound with potential anticancer and antioxidant properties.
Nomifensine: A tetrahydroisoquinoline derivative used as an antidepressant.
Uniqueness
3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl, methyl, and carbonitrile groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELWLLSJFNZKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362596 | |
Record name | 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17012-30-5 | |
Record name | 2,3,5,6,7,8-Hexahydro-1-methyl-3-oxo-4-isoquinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17012-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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